



Application Notes and Protocols for 5-Methyltetrahydrofolate-13C5 Analysis in Urine

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Compound of Interest		
Compound Name:	5-Methyltetrahydrofolate-13C5	
Cat. No.:	B13842878	Get Quote

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Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in the human body. Its analysis in urine is a critical tool in nutritional assessment, clinical diagnostics, and pharmacokinetic studies, particularly for evaluating the bioavailability of folic acid supplements and fortified foods. Stable isotope-labeled internal standards, such as **5-**

Methyltetrahydrofolate-13C5 (5-MTHF-13C5), are essential for accurate quantification by correcting for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the robust and reliable preparation of urine samples for the analysis of 5-MTHF-13C5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Sample Preparation

The successful analysis of 5-MTHF in urine hinges on several key principles during sample preparation:

Stabilization of the Analyte: 5-MTHF is highly susceptible to oxidation. Therefore, the addition
of antioxidants to the urine sample immediately after collection and throughout the
preparation process is crucial. Common stabilizers include ascorbic acid, 2-mercaptoethanol,
and dithiothreitol (DTT).



- Enzymatic Deconjugation: In biological matrices, folates primarily exist as polyglutamates. For the analysis of total 5-MTHF, an enzymatic hydrolysis step is necessary to convert these polyglutamates into monoglutamates, which can be detected by LC-MS/MS. This is typically achieved using a γ-glutamyl hydrolase (conjugase), often sourced from rat serum or chicken pancreas.
- Extraction and Purification: Urine is a complex matrix containing various interfering substances. An extraction and purification step is necessary to isolate the analyte of interest and remove components that can cause ion suppression or enhancement in the mass spectrometer. The most common techniques are Solid-Phase Extraction (SPE), and protein precipitation.

Experimental Protocols

This section details two primary protocols for the preparation of urine samples for 5-MTHF-13C5 analysis: Solid-Phase Extraction and Protein Precipitation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and is particularly useful when high sensitivity is required. Strong anion exchange (SAX) or mixed-mode anion exchange cartridges are effective for folate extraction.

Materials:

- Urine sample, collected and stored with antioxidants.
- 5-MTHF-13C5 internal standard solution.
- Rat serum (as a source of y-glutamyl hydrolase).
- Extraction Buffer: 0.1 M sodium acetate buffer (pH 5.0) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol.
- SPE cartridges (e.g., Strong Anion Exchange SAX, 100 mg, 1 mL).
- SPE Conditioning Solution: Methanol.



- SPE Equilibration Solution: 10 mM phosphate buffer with 1.3 mM DTT.[1]
- SPE Wash Solution: Equilibration buffer.
- SPE Elution Solution: 5% sodium chloride, 100 mM sodium acetate, 0.7 mM DTT, and 1% ascorbic acid.[1]
- Centrifuge.
- Nitrogen evaporator.
- Reconstitution Solution: Mobile phase or a weak solvent compatible with the LC-MS/MS system.

Procedure:

- Sample Thawing and Internal Standard Spiking:
 - Thaw frozen urine samples at 4°C.
 - To 1 mL of urine, add a known amount of 5-MTHF-13C5 internal standard solution.
 - Add 50 μL of extraction buffer to further stabilize the analytes.
- Enzymatic Deconjugation:
 - Add 20 μL of rat serum to the urine sample.
 - Incubate at 37°C for 2-3 hours to ensure complete deconjugation of polyglutamates.
- Protein Precipitation (Optional but Recommended):
 - Add 2 mL of acetonitrile to the sample.
 - Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
- SPE Cartridge Conditioning and Equilibration:



- Condition the SAX cartridge with 2 mL of methanol.
- Equilibrate the cartridge with 2 mL of equilibration solution.
- Sample Loading:
 - Load the supernatant from step 3 onto the equilibrated SPE cartridge.
- · Washing:
 - Wash the cartridge with 2 mL of the wash solution to remove unbound impurities.
- Elution:
 - Elute the folates from the cartridge with 1 mL of the elution solution into a clean collection tube.
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 μL of the reconstitution solution.
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation

This is a simpler and faster method, suitable for high-throughput analysis, though it may result in a less clean extract compared to SPE.

Materials:

- Urine sample, collected and stored with antioxidants.
- 5-MTHF-13C5 internal standard solution.
- Rat serum.



- Precipitating Solvent: Acetonitrile or methanol, chilled to -20°C.
- · Centrifuge.
- Nitrogen evaporator.
- Reconstitution Solution.

Procedure:

- Sample Thawing and Internal Standard Spiking:
 - Thaw frozen urine samples at 4°C.
 - To 0.5 mL of urine, add a known amount of 5-MTHF-13C5 internal standard.
 - Add 25 μL of a solution containing 1% (w/v) ascorbic acid.
- Enzymatic Deconjugation:
 - Add 10 μL of rat serum.
 - Incubate at 37°C for 2-3 hours.
- Protein Precipitation:
 - Add 1.5 mL of ice-cold acetonitrile to the sample.
 - Vortex vigorously for 1 minute.
 - Incubate at -20°C for 20 minutes to facilitate protein precipitation.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection and Drying:
 - Carefully transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.



- · Reconstitution:
 - Reconstitute the residue in 100 μL of the reconstitution solution.
- Analysis:
 - Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data for 5-MTHF analysis in biological fluids using LC-MS/MS with stable isotope dilution. These values can serve as a benchmark for method validation.

Table 1: Method Performance Characteristics for 5-MTHF Analysis

Parameter	Solid-Phase Extraction (SPE)	Protein Precipitation	Reference(s)
Recovery	85-105%	90-110%	[2][3]
Limit of Detection (LOD)	0.05 - 0.2 nmol/L	0.1 - 0.5 nmol/L	[4]
Limit of Quantification (LOQ)	0.15 - 0.55 nmol/L	0.3 - 1.5 nmol/L	
Inter-day Precision (%CV)	< 10%	< 15%	_
Intra-day Precision (%CV)	< 5%	< 10%	_

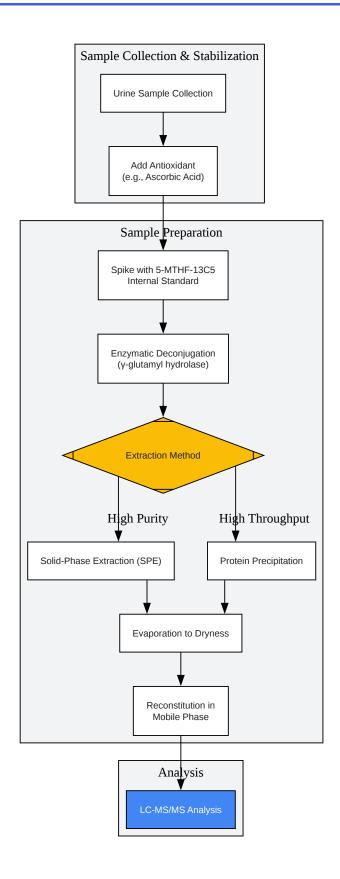
Table 2: Comparison of Sample Preparation Techniques



Feature	Solid-Phase Extraction (SPE)	Protein Precipitation	Liquid-Liquid Extraction (LLE)
Selectivity	High	Moderate	Moderate to Low
Throughput	Moderate	High	Moderate
Solvent Consumption	Moderate	Low	High
Cost per Sample	High	Low	Moderate
Automation Potential	High	High	Moderate
Matrix Effects	Minimized	Can be significant	Can be significant

Visualization of Experimental Workflow





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